3-(Methylthio)propyl 4-methylbenzenesulfonate
Overview
Description
3-(Methylthio)propyl 4-methylbenzenesulfonate, also known as 3-(Methylthio)-1-(tosyloxy)propane, is an organic compound with the chemical formula C11H16O3S2 and a molecular weight of 276.37 g/mol . This compound is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones . It is primarily used as a synthetic intermediate in organic chemistry for the synthesis of various functional molecules .
Preparation Methods
The preparation of 3-(Methylthio)propyl 4-methylbenzenesulfonate involves a relatively simple synthetic route. One common method is to react 3-chloropropyl p-toluenesulfonate with sodium hydrosulfide to obtain 3-thiopropyl p-toluenesulfonate. This intermediate is then reacted with methyl mercaptan to form the final product . The reaction conditions typically involve the use of methanol as a solvent and ice-cooling during the addition of reagents .
Chemical Reactions Analysis
3-(Methylthio)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Esterification Reactions: It can be used to form esters by reacting with alcohols.
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tosylate group is replaced by a nucleophile.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common reagents used in these reactions include alcohols, nucleophiles such as amines or thiols, and oxidizing agents like Oxone . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Methylthio)propyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Biology: The compound can be used to introduce latent nucleophiles in biological systems for studying biochemical pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylthio)propyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosylate group is a good leaving group, which facilitates nucleophilic substitution reactions. The methylthio group can participate in oxidation reactions, forming sulfoxides or sulfones . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
3-(Methylthio)propyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
3-Methoxypropyl 4-methylbenzenesulfonate: This compound has a methoxy group instead of a methylthio group, which affects its reactivity and applications.
3-Chloropropyl 4-methylbenzenesulfonate: This compound has a chloro group instead of a methylthio group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce methylthio groups into organic molecules, which can be useful in various synthetic applications.
Properties
IUPAC Name |
3-methylsulfanylpropyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRIBQNSIOYOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571260 | |
Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187722-18-5 | |
Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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